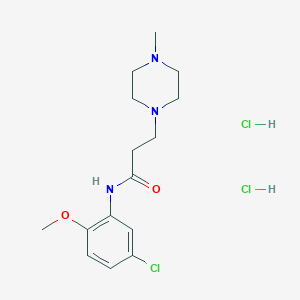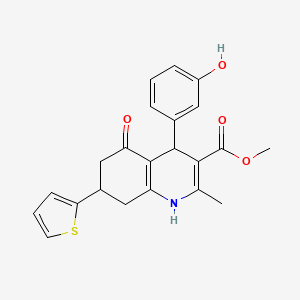![molecular formula C21H21ClN2O3S B3931730 4-chloro-N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3931730.png)
4-chloro-N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide
描述
“4-chloro-N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide” is an organic compound . It’s part of a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea . This reaction occurs on heating in DMF in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The structure includes a benzene ring and an anilide group .Chemical Reactions Analysis
The compound reacts with thiourea on heating in DMF in the presence of sodium carbonate to give 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine . A probable reaction scheme includes cyclization of the initial N-dichloroethyl amide to N-sulfonyl-2,3-diaryl-2-chloroaziridine which undergoes isomerization with opening of the three-membered ring to 1-arylsulfonylamino-2-chloro-2-(4-methoxyphenyl)-1-phenylethene .作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body . The role of these targets can range from catalyzing biochemical reactions to transmitting signals within and between cells.
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function . These changes could potentially alter cellular processes, leading to the observed effects of the compound.
Biochemical Pathways
Based on the structure and properties of the compound, it could potentially interact with a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the potential targets and mode of action, it could potentially lead to a variety of cellular responses, including changes in enzyme activity, signal transduction, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
4-chloro-N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to react with thiourea in the presence of sodium carbonate, leading to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine . This interaction suggests that this compound can participate in complex biochemical pathways, potentially influencing enzyme activity and protein interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain enzymes, leading to alterations in cellular signaling and metabolic pathways . These changes can result in modified gene expression patterns and shifts in cellular metabolism, highlighting the compound’s potential impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to bind to specific proteins and enzymes suggests a targeted mechanism of action, which can result in precise modulation of biochemical pathways . This targeted approach makes it a valuable tool for studying molecular interactions and enzyme regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s long-term impact on cellular processes in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with thiourea suggests a role in sulfur-containing compound metabolism . These interactions can lead to changes in metabolic pathways, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-chloro-N-[2-(2-methoxyanilino)-2-phenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-27-21-10-6-5-9-19(21)24-20(16-7-3-2-4-8-16)15-23-28(25,26)18-13-11-17(22)12-14-18/h2-14,20,23-24H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOIDKOKDLBUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(cyclohexylcarbonyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)cyclohexanecarboxamide](/img/structure/B3931649.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3931654.png)
![methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzoate](/img/structure/B3931660.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3931677.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3931684.png)
![3-nitro-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3931690.png)
![2-{[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B3931698.png)
![2-({1-[2-(4-fluorophenyl)-2-oxoethyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3931706.png)
![methyl 4-{[({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3931714.png)

![4-chloro-N-{2-[(2-chlorophenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3931725.png)
![[5-(4-morpholinyl)-6-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B3931732.png)
![2-{5-[(3-propoxy-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B3931747.png)
